

# Penicillin G potassium combination therapy with probenecid

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

Cat. No.: S001851

Get Quote

## Pharmacokinetic & Efficacy Comparison

The table below summarizes the key experimental findings that demonstrate the enhancement effect of probenecid on penicillin therapy.

| Aspect | Experimental Findings with Probenecid | Key Data | Source/Model |
|--------|---------------------------------------|----------|--------------|
|--------|---------------------------------------|----------|--------------|

| **Pharmacokinetic Boost** | Significantly increased serum concentrations of Penicillin-V (a closely related oral penicillin). | **Mean difference (95% CI) in serum concentration vs. penicillin alone:**

- **45 min:** 4.32 (3.20–5.32) mg/L (total), 1.15 (0.88–1.42) mg/L (free)
- **180 min:** 2.2 (1.58–3.25) mg/L (total), 0.5 (0.35–0.76) mg/L (free) [1]. | Human randomized crossover study [1] | | **Pharmacodynamic Outcome** | Improved probability of target attainment (PTA) against *Streptococcus pneumoniae*. | Probenecid allowed for a **fourfold increase in the Minimum Inhibitory Concentration (MIC) that could be covered** by the penicillin regimen [1]. | Pharmacokinetic/Pharmacodynamic (PK/PD) modeling based on human study [1] | | **Mechanism of Action** | Inhibits renal organic anion transporters (OATs), reducing tubular secretion of penicillin. | Probenecid coadministration **blocks the renal tubular secretion** of penicillin G, prolonging its elimination and increasing serum concentrations [2] [3]. | Established pharmacological principle, described in drug monographs and PBPK models [4] [2] [3] |

## Detailed Experimental Data & Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.

- **Clinical PK Study Design (Penicillin-V & Probenecid):** This was a randomized, open-label, crossover trial in healthy volunteers [1].
  - **Intervention:** Participants received multiple doses of penicillin-V (250 mg, 500 mg, or 750 mg) four times daily, with and without concurrent probenecid (500 mg four times daily) [1].
  - **Sample Collection:** Blood samples were drawn 45 and 180 minutes after an observed dose. Serum was separated and frozen for analysis [1].
  - **Bioanalysis:** Total and free (unbound) concentrations of penicillin-V and probenecid were quantified using a high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) method, considered a gold standard [1].
  - **Data Modeling:** A pharmacokinetic model was developed from the data, which was then used to calculate the Probability of Target Attainment (PTA) against various MICs of *S. pneumoniae* [1].
- **Preclinical Model (Furosemide & Probenecid):** A study in rats provides a validated model for studying OAT-mediated drug interactions, relevant to the penicillin-probenecid mechanism [5].
  - **Dosing:** Rats received an intravenous dose of the OAT substrate furosemide, with or without an oral dose of probenecid (100 mg/kg) [5].
  - **Sample Collection:** Serial blood and urine samples were collected [5].
  - **Bioanalysis:** Concentrations of furosemide and probenecid were determined using a validated LC-MS/MS method. Untargeted metabolomics was also performed on the samples to identify endogenous compounds affected by probenecid [5].

## Mechanism of Action: Renal Transporter Inhibition

The synergistic effect of probenecid is not due to a direct antimicrobial action but rather a pharmacokinetic boosting mechanism mediated by specific transporters in the kidneys. The following diagram illustrates this process for penicillin G.

As shown above, Penicillin G is eliminated by active secretion into the urine. This process involves uptake from the blood into the proximal tubule cells primarily via the **Organic Anion Transporters OAT1 and**

**OAT3** on the basolateral membrane, followed by efflux into the urine via pumps like MRPs on the apical membrane [4] [6] [5]. **Probenecid competitively inhibits OAT1 and OAT3** [3]. By blocking this primary elimination pathway, probenecid reduces the renal clearance of penicillin, thereby increasing its plasma concentration and prolonging its time in the body [2].

## Research Applications and Considerations

- **Utility in Drug Development:** This combination strategy can be used to optimize dosing of existing penicillins, potentially extending their usability against pathogens with elevated MICs. It can also be a tool to combat drug shortages or reduce dosing frequency [1].
- **Safety and Tolerability:** In the recent clinical study, the combination of penicillin-V with probenecid was reported to be safe and well-tolerated in healthy volunteers [1].
- **Regulatory and Clinical Context:** The probenecid-penicillin interaction is a classic example used by regulatory agencies to demonstrate OAT-mediated drug-drug interactions (DDIs) [4]. It is already an established clinical practice in specific contexts, such as the treatment of neurosyphilis and gonorrhea, where probenecid is used to boost the efficacy of the penicillin regimen [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Towards pharmacokinetic boosting of ... [nature.com]
2. for Injection, USP Penicillin G Potassium [dailymed.nlm.nih.gov]
3. Probenecid: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Physiologically Based Pharmacokinetic Models of ... [pmc.ncbi.nlm.nih.gov]
5. Effect of probenecid on blood levels and renal elimination ... [sciencedirect.com]
6. Identification of selective substrates and inhibitors of the ... [sciencedirect.com]

To cite this document: Smolecule. [Penicillin G potassium combination therapy with probenecid]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001851#penicillin-g-potassium-combination-therapy-with-probenecid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com